molecular formula C12H12N2O3 B3388359 3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid CAS No. 871497-70-0

3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid

Cat. No.: B3388359
CAS No.: 871497-70-0
M. Wt: 232.23 g/mol
InChI Key: IUZLHKJZIFDECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-methylphenyl group attached to the oxadiazole ring, which is further connected to a propanoic acid moiety

Scientific Research Applications

3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Preparation Methods

The synthesis of 3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methylbenzohydrazide with succinic anhydride under reflux conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Electrophilic substitution reagents: Nitric acid, sulfuric acid, halogens

Major Products:

  • Oxidized derivatives (carboxylic acids)
  • Reduced derivatives (alcohols, amines)
  • Substituted aromatic compounds

Mechanism of Action

The mechanism of action of 3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and thereby exerting anti-inflammatory effects. Additionally, the compound may interact with cellular signaling pathways, modulating gene expression and cellular responses.

Comparison with Similar Compounds

3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid can be compared with other similar compounds, such as:

    4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid: This compound has a similar oxadiazole ring but with a different substitution pattern on the aromatic ring.

    3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanoic Acid: This compound contains a thiadiazole ring instead of an oxadiazole ring, which may result in different chemical and biological properties.

Uniqueness: The unique structural features of this compound, such as the presence of the oxadiazole ring and the specific substitution pattern, contribute to its distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

IUPAC Name

3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-2-4-9(5-3-8)12-14-13-10(17-12)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZLHKJZIFDECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301218885
Record name 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871497-70-0
Record name 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871497-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid
Reactant of Route 2
Reactant of Route 2
3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid
Reactant of Route 3
3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid
Reactant of Route 4
3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid
Reactant of Route 5
3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid
Reactant of Route 6
3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.